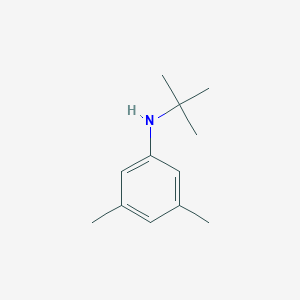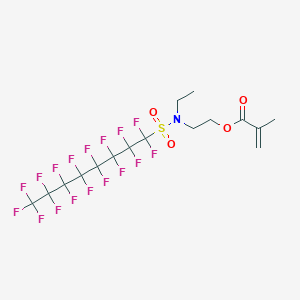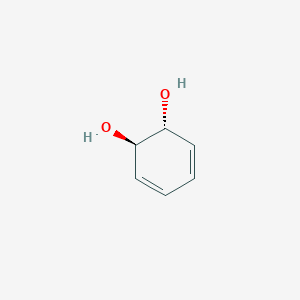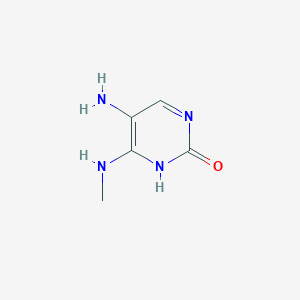
5-amino-6-(methylamino)-1H-pyrimidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-6-(methylamino)-1H-pyrimidin-2-one, also known as MPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. MPA is a pyrimidinone derivative that has been found to have a range of biochemical and physiological effects, making it an important compound for various research fields.
Wirkmechanismus
The mechanism of action of 5-amino-6-(methylamino)-1H-pyrimidin-2-one is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. 5-amino-6-(methylamino)-1H-pyrimidin-2-one has been found to inhibit the activity of dihydrofolate reductase, an enzyme that is essential for the synthesis of DNA and RNA. This inhibition can lead to the death of cancer cells, making 5-amino-6-(methylamino)-1H-pyrimidin-2-one a potential anti-cancer agent.
Biochemische Und Physiologische Effekte
5-amino-6-(methylamino)-1H-pyrimidin-2-one has been found to have a range of biochemical and physiological effects, including the ability to inhibit the activity of dihydrofolate reductase, as mentioned above. 5-amino-6-(methylamino)-1H-pyrimidin-2-one has also been found to have anti-inflammatory properties, with studies showing that it can inhibit the production of pro-inflammatory cytokines. Additionally, 5-amino-6-(methylamino)-1H-pyrimidin-2-one has been found to have antioxidant properties, which may contribute to its potential anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-amino-6-(methylamino)-1H-pyrimidin-2-one in lab experiments is its relatively low cost and ease of synthesis. Additionally, 5-amino-6-(methylamino)-1H-pyrimidin-2-one has been found to have low toxicity, making it a safer alternative to other anti-cancer agents. However, one limitation of using 5-amino-6-(methylamino)-1H-pyrimidin-2-one in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research involving 5-amino-6-(methylamino)-1H-pyrimidin-2-one. One potential area of research is the development of 5-amino-6-(methylamino)-1H-pyrimidin-2-one-based drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 5-amino-6-(methylamino)-1H-pyrimidin-2-one and its potential applications in other areas of research, such as inflammation and oxidative stress. Finally, research is needed to improve the solubility of 5-amino-6-(methylamino)-1H-pyrimidin-2-one in water, which could expand its potential use in vivo.
Synthesemethoden
5-amino-6-(methylamino)-1H-pyrimidin-2-one can be synthesized through a variety of methods, including the reaction between 2-amino-4,6-dichloropyrimidine and methylamine. Another synthesis method involves the reaction between 2-amino-4,6-dichloropyrimidine and dimethylformamide dimethyl acetal. Both of these methods have been used in scientific research to produce 5-amino-6-(methylamino)-1H-pyrimidin-2-one in high yields.
Wissenschaftliche Forschungsanwendungen
5-amino-6-(methylamino)-1H-pyrimidin-2-one has been found to have a range of scientific research applications, including as a potential anti-cancer agent. Studies have shown that 5-amino-6-(methylamino)-1H-pyrimidin-2-one can inhibit the growth of cancer cells in vitro and in vivo, making it a promising compound for further research in cancer treatment. 5-amino-6-(methylamino)-1H-pyrimidin-2-one has also been studied for its potential use as an anti-inflammatory agent, with promising results in preclinical studies.
Eigenschaften
CAS-Nummer |
104096-91-5 |
|---|---|
Produktname |
5-amino-6-(methylamino)-1H-pyrimidin-2-one |
Molekularformel |
C5H8N4O |
Molekulargewicht |
140.14 g/mol |
IUPAC-Name |
5-amino-6-(methylamino)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C5H8N4O/c1-7-4-3(6)2-8-5(10)9-4/h2H,6H2,1H3,(H2,7,8,9,10) |
InChI-Schlüssel |
QHVVJORQMLDIKD-UHFFFAOYSA-N |
SMILES |
CNC1=C(C=NC(=O)N1)N |
Kanonische SMILES |
CNC1=C(C=NC(=O)N1)N |
Synonyme |
2(1H)-Pyrimidinone, 5-amino-4-methylamino- (6CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



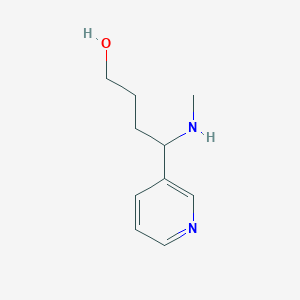
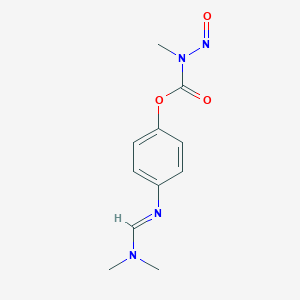
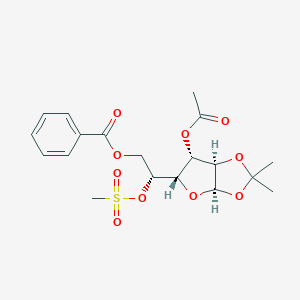
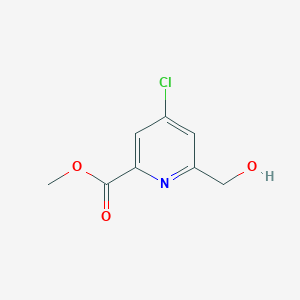
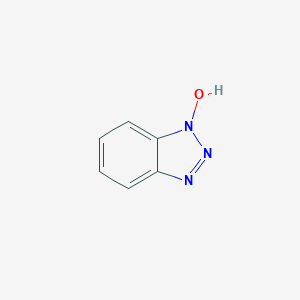
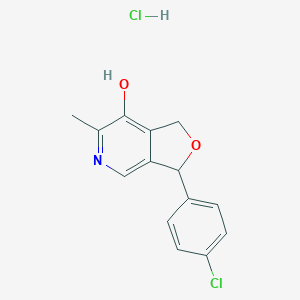
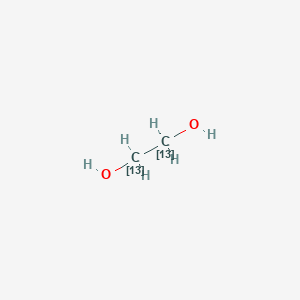
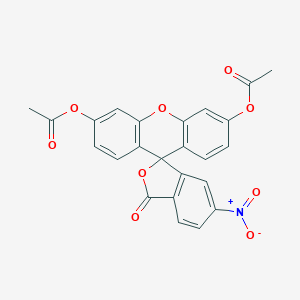
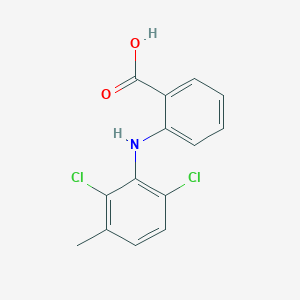
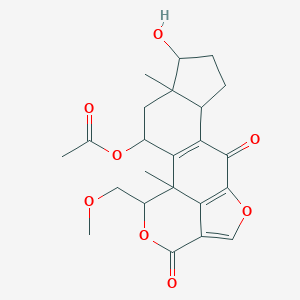
![5-Hydroxy-2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid](/img/structure/B26596.png)
